(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acrylamide is a useful research compound. Its molecular formula is C16H16ClNO2S and its molecular weight is 321.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroaniline with a thiophene derivative. The reaction conditions often include the use of bases such as triethylamine to facilitate the formation of the desired product.
Synthetic Route Overview:
-
Starting Materials:
- 2-Chloroaniline
- 3-Hydroxy-3-(thiophen-3-yl)propyl amine
-
Reaction Conditions:
- Base: Triethylamine
- Temperature: Room temperature
- Reaction Time: Several hours
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.5 |
Escherichia coli | 0.5 | 1 |
Pseudomonas aeruginosa | 1 | 2 |
The compound has also shown promising results in inhibiting biofilm formation, which is critical for treating chronic infections.
Cytotoxicity and Safety Profile
The cytotoxicity of this compound was assessed using human cell lines. Results indicated low toxicity, with IC50 values exceeding 60 µM, suggesting a favorable safety profile for potential therapeutic applications.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
HaCaT (Keratinocytes) | >60 |
BJ (Fibroblasts) | >60 |
HEMa (Melanocytes) | >60 |
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and folate metabolism, respectively.
Key Findings:
- DNA Gyrase Inhibition: IC50 values ranging from 12.27 to 31.64 µM.
- Dihydrofolate Reductase Inhibition: IC50 values between 0.52 to 2.67 µM.
Case Studies
A recent study highlighted the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound was tested in combination with standard antibiotics, showing synergistic effects that reduced MIC values significantly.
Case Study Summary:
- Objective: To evaluate the efficacy against resistant bacterial strains.
- Results: Enhanced antibacterial activity when combined with Ciprofloxacin.
- Conclusion: Potential for use in combination therapy to combat antibiotic resistance.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-4-2-1-3-12(14)5-6-16(20)18-9-7-15(19)13-8-10-21-11-13/h1-6,8,10-11,15,19H,7,9H2,(H,18,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMFRGJXIABIOB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=CSC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=CSC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.